molecular formula C20H23NO5 B3091454 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid CAS No. 1217726-49-2

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3091454
CAS RN: 1217726-49-2
M. Wt: 357.4 g/mol
InChI Key: VRFFYFYANPROIL-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid, or ‘TBN-Ndp’, is a synthetic molecule that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and medicine. TBN-Ndp is an organic acid that is an intermediate in the synthesis of a variety of compounds, including drugs, peptides, and proteins. It is also used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides.

Scientific Research Applications

TBN-Ndp has been studied for its potential applications in organic chemistry, biochemistry, and medicine. It has been used in the synthesis of a variety of compounds, including drugs, peptides, and proteins. It has also been used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides. In addition, TBN-Ndp has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.

Mechanism of Action

TBN-Ndp is an organic acid that acts as an intermediate in the synthesis of a variety of compounds. It is used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides. The reaction of TBN-Ndp with a base, such as triethylamine, yields a mixture of (2S,4S)-1-(tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid and (2R,4R)-1-(tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid. The mixture can be separated by chromatography.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBN-Ndp have not yet been fully studied. However, it has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases. In addition, TBN-Ndp has been used in the synthesis of compounds that have potential applications in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

TBN-Ndp has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a starting material in the synthesis of a variety of compounds. In addition, TBN-Ndp is relatively stable and can be used in a variety of reactions. However, it is important to note that TBN-Ndp is a highly reactive compound and should be handled with caution.

Future Directions

The potential future directions for research on TBN-Ndp include further investigation into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. In addition, further research into the synthesis of TBN-Ndp and its use as a starting material in the synthesis of other compounds could lead to new and improved synthetic methods. Finally, further research into the potential applications of TBN-Ndp in the treatment of cancer and other diseases could lead to new and effective treatments.

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFYFYANPROIL-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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